2-Bromo-1-(4-phenoxyphenyl)ethanone molecular structure and weight
2-Bromo-1-(4-phenoxyphenyl)ethanone molecular structure and weight
[1][2]
Executive Summary
2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), also known as 4-phenoxyphenacyl bromide, is a critical electrophilic building block in organic synthesis and medicinal chemistry.[1][2] Distinguished by its dual functionality—an electrophilic
Molecular Architecture & Physicochemical Properties[1][3][4][5][6]
Structural Analysis
The molecule comprises a diphenyl ether core linked to a bromoacetyl group.[1] The ether linkage confers conformational flexibility and lipophilicity, while the
-
Core Scaffold: Diphenyl ether (phenoxybenzene).[1]
-
Reactive Center:
-Bromo ketone ( ).[1] -
Electronic Effects: The phenoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the central benzene ring, yet the carbonyl group remains highly electrophilic due to the inductive withdrawal of the adjacent bromine.[1]
Molecular Weight & Isotopic Distribution
The presence of bromine introduces a distinct isotopic signature essential for mass spectrometry identification.[1]
| Element | Isotope | Atomic Mass | Abundance | Contribution |
| Carbon | 12.0000 | 98.9% | Carbon Skeleton | |
| Hydrogen | 1.0078 | 99.9% | Protonation | |
| Oxygen | 15.9949 | 99.7% | Ether/Carbonyl | |
| Bromine | 78.9183 | 50.69% | M Peak | |
| Bromine | 80.9163 | 49.31% | M+2 Peak |
-
Monoisotopic Mass (
): 290.00 g/mol [1] -
Mass Spectrum Signature: A characteristic 1:1 doublet ratio for
and .[1]
Physicochemical Data Table[1]
| Property | Value | Context |
| CAS Number | 28179-33-1 | Unique Identifier |
| Formula | Stoichiometry | |
| Melting Point | 49 – 50 °C | Solid at RT; Low melting point aids solubility |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Insoluble in water |
| Hazards | Lachrymator, Corrosive | Requires fume hood handling |
Synthetic Pathways & Mechanism[1]
Two primary routes exist for the synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone. The choice depends on the availability of starting materials (diphenyl ether vs. 4-phenoxyacetophenone).[1]
Method A: Friedel-Crafts Acylation (Direct Route)
This method is preferred for industrial scalability as it builds the scaffold directly from diphenyl ether.[1]
-
Reagents: Diphenyl ether, Bromoacetyl bromide,
(Lewis Acid).[1] -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
).[1] -
Mechanism: The Lewis acid complexes with the acyl halide to generate an acylium ion.[1] The electron-rich diphenyl ether undergoes electrophilic aromatic substitution (EAS) preferentially at the para position due to steric hindrance at the ortho site.[1]
Method B: -Bromination of Ketone (Stepwise Route)
Used when 4-phenoxyacetophenone is the starting material.[1]
-
Reagents: 4-Phenoxyacetophenone, Bromine (
) or NBS.[1] -
Catalyst: Acetic acid (HAc) or
(autocatalytic).[1] -
Mechanism: Acid-catalyzed enolization of the ketone followed by electrophilic attack of bromine on the enol double bond.[1]
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways demonstrating the Friedel-Crafts acylation (top) and
Structural Characterization
Accurate identification relies on specific spectral fingerprints.[1]
Nuclear Magnetic Resonance ( -NMR)
The spectrum exhibits a classic AA'BB' splitting pattern for the para-substituted ring.[1]
-
4.40 – 4.60 ppm (2H, s): Methylene protons (
).[1] The electronegative Br and Carbonyl desheild these protons significantly.[1] - 7.90 – 8.00 ppm (2H, d, J~9Hz): Aromatic protons ortho to the carbonyl (deshielded by anisotropy).[1]
- 6.90 – 7.10 ppm (2H, d, J~9Hz): Aromatic protons ortho to the ether oxygen (shielded by resonance).[1]
- 7.10 – 7.50 ppm (5H, m): Protons on the terminal phenyl ring.[1]
Infrared Spectroscopy (IR)
-
1680 – 1700 cm
: Strong stretching vibration (conjugated ketone).[1] -
1240 cm
: Strong ether stretching.[1]
Reactivity Profile & Applications
The
Hantzsch Thiazole Synthesis
Reaction with thioureas or thioamides yields 2-aminothiazoles, a scaffold prevalent in kinase inhibitors and antimicrobial agents.[1]
-
Mechanism: Nucleophilic attack by sulfur on the
-carbon, followed by cyclization and dehydration.[1]
Imidazole Formation
Condensation with amidines or urea derivatives leads to imidazole cores, widely used in antifungal drugs.[1]
Reactivity Map[1]
Figure 2: Divergent synthesis map showing the transformation of the bromo-ketone core into heterocyclic pharmaceutical scaffolds.[1]
Safety & Handling Protocols
Warning:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before disposal.[1]
-
Storage: Store at -20°C (preferred) or 2-8°C in amber vials to prevent light-induced decomposition.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1-(4-phenoxyphenyl)ethanone. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14797675, 2-Bromo-1-(4-phenoxyphenyl)ethanone. Retrieved from [1]
-
BenchChem. (2024).[1] Synthesis and Applications of Phenacyl Bromides. Retrieved from
-
ChemicalBook. (2024).[1] Product Properties: CAS 28179-33-1.[1][2][4][5] Retrieved from [1]
Sources
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(4-phenoxyphenyl)ethanone 95+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Bromo-1-(4-phenoxyphenyl)ethanone | 28179-33-1 | Benchchem [benchchem.com]
- 4. Fanetizole | CAS#:79069-94-6 | Chemsrc [chemsrc.com]
- 5. fishersci.fr [fishersci.fr]
